2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate is a synthetic compound that belongs to the imidazole family, which is known for its diverse biological activities. This compound is particularly relevant in the field of medicinal chemistry and radiopharmaceuticals, where it serves as a precursor for imaging agents used in positron emission tomography. The compound's structure features a fluoroethyl group, which enhances its pharmacokinetic properties, making it suitable for various applications in medical imaging.
The compound has been referenced in several scientific studies, particularly those focusing on the synthesis of fluorinated analogues for imaging purposes. For instance, research has demonstrated its use as an alkylating agent in the synthesis of (18)F-labelled metomidate analogues, which are employed in adrenocortical imaging .
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate can be classified as:
The synthesis of 2-fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate typically involves a multi-step process. A common method includes the following steps:
The reactions are typically conducted under controlled conditions to ensure optimal yields and purity. The use of solvents and temperature control is critical in achieving successful alkylation.
The molecular formula of 2-fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate is . The structure includes:
Key structural data include:
The primary chemical reactions involving 2-fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate focus on its role as an alkylating agent. It can participate in:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield.
The mechanism of action primarily revolves around the compound's ability to act as an alkylating agent. Upon interaction with biological targets, it can form covalent bonds with nucleophilic sites, potentially leading to altered biological functions.
Research indicates that the compound's efficacy as a radiopharmaceutical is linked to its specific binding affinity to adrenal tissues, which is crucial for imaging applications .
Further analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to characterize the compound fully.
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate finds significant applications in:
The radiochemical synthesis of 2-fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate (abbreviated as [¹⁸F]FETO) employs two primary precursor strategies to achieve efficient fluorine-18 incorporation. The compound serves as a crucial non-invasive positron emission tomography (PET) tracer for quantifying 11β-hydroxylase enzyme activity in adrenal glands, enabling diagnosis of adrenal cortical masses including incidentalomas, adenomas, and carcinomas [7]. The two established synthetic approaches utilize either sulfonium salt or boronic ester precursors in nucleophilic aliphatic substitution reactions.
Sulfonium Salt Precursor Method: This one-step radiofluorination approach utilizes a custom-designed sulfonium salt precursor (2-{[(4-methylphenyl)sulfonyl]oxy}ethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate). The process begins with the elution of [¹⁸F]fluoride from an anion-exchange resin (QMA cartridge) using an acetonitrile-water mixture containing kryptofix 2.2.2 and potassium carbonate. After azeotropic drying, the precursor is reacted with [¹⁸F]fluoride in anhydrous dimethylformamide (DMF) at 150°C for 4.5 hours. Following radiofluorination, purification via semi-preparative HPLC yields the desired radiotracer. While operationally straightforward, this method provides modest non-isolated radiochemical yields (RCY) of approximately 7% [7].
Boronic Ester Precursor Method: This alternative strategy employs a boronic ester precursor (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate) to achieve higher efficiency. The precursor undergoes radiofluorination under similar conditions but achieves significantly improved non-isolated RCY of 32%. The reaction mechanism involves [¹⁸F]fluoride displacement facilitated by the electron-deficient boron atom, followed by rapid hydrolysis. This method produces [¹⁸F]FETO with >99% radiochemical purity and enantiomeric purity within a synthesis time of 140 minutes from the start of [¹⁸F]fluoride trapping [3] [7].
Table 1: Radiochemical Synthesis Methods for [¹⁸F]FETO
| Precursor Type | Reaction Mechanism | Reaction Conditions | Non-Isolated RCY | Purity |
|---|---|---|---|---|
| Sulfonium Salt | Nucleophilic Substitution | DMF, 150°C, 4.5 h | ~7% | >95% |
| Boronic Ester | Borylation/Fluorination | DMF, 150°C, 4.5 h | ~32% | >99% |
The radiolabeling efficiency of [¹⁸F]FETO is governed by several interdependent chemical and procedural parameters that require precise optimization to maximize radiochemical yield (RCY) and molar activity (Am).
Precursor Selection and Design: The choice between sulfonium salt and boronic ester precursors represents the most significant factor influencing RCY. The boronic ester route provides a >4.5-fold increase in yield compared to the sulfonium salt approach (32% vs. 7%) due to enhanced reactivity and favorable kinetics of the fluorination step [7]. This substantial difference highlights the critical importance of precursor engineering in radiochemistry. The electron-withdrawing nature of the boronic ester group facilitates nucleophilic attack by [¹⁸F]fluoride, while the sulfonium salt precursor suffers from competing elimination pathways that reduce yield.
Reaction Conditions Optimization:
Purification and Formulation: Efficient purification is achieved via semi-preparative high-performance liquid chromatography (HPLC) using reversed-phase C18 columns. This step effectively separates [¹⁸F]FETO from unreacted precursor, reaction byproducts, and residual solvents. Subsequent formulation in isotonic saline containing <10% ethanol ensures stability and biocompatibility for in vivo administration. Quality control protocols confirm radiochemical purity (>95%) through analytical HPLC and ensure sterility through membrane filtration [4] [7].
Table 2: Optimization Parameters for [¹⁸F]FETO Radiolabeling
| Parameter | Variable Range | Optimal Condition | Impact on RCY |
|---|---|---|---|
| Precursor Type | Sulfonium salt / Boronic ester | Boronic ester | 32% vs 7% increase |
| Reaction Temp (°C) | 80-160 | 150 | Maximizes reaction kinetics |
| Catalyst | TBAH concentration | 40% aqueous solution | Enhances precursor activation |
| Reaction Time (h) | 2-6 | 4.5 | Balance between completion and isotope decay |
| Solvent System | DMF, DMSO, acetonitrile | Anhydrous DMF | Optimal solvation properties |
[¹⁸F]FETO was developed to overcome significant limitations inherent to carbon-11 labelled metomidate ([¹¹C]MTO), the established radiotracer for adrenal imaging. A comprehensive comparative analysis reveals distinct advantages and trade-offs between these radiotracers.
Radionuclide Properties and Production Logistics: [¹¹C]MTO utilizes carbon-11, a radionuclide with an extremely short half-life (20.4 minutes). This imposes severe logistical constraints, requiring an on-site cyclotron and rapid synthesis/purification/administration protocols near the production facility. The practical consequence is limited availability, restricting clinical use to specialized centers with substantial infrastructure [7]. In contrast, [¹⁸F]FETO leverages fluorine-18's longer half-life (109.8 minutes), enabling centralized production at commercial radiopharmacies followed by distribution to satellite imaging facilities within a practical geographical radius (typically 2-3 hours transport time). This significantly enhances accessibility for routine clinical applications and multi-center research trials [4] [7].
Radiosynthesis Complexity: The synthesis of [¹¹C]MTO typically involves [¹¹C]CO₂ fixation or [¹¹C]methylation reactions, requiring specialized equipment and offering modest RCY (20-40% decay-corrected). The synthesis of [¹⁸F]FETO via the boronic ester route achieves comparable RCY (32% non-isolated) but benefits from more robust and automatable nucleophilic fluorination chemistry. Both tracers can be produced using automated synthesis modules (e.g., GE TracerLab), but the longer half-life of fluorine-18 provides a more forgiving time window for synthesis, purification, and quality control [4] [7].
Biological Performance: In vitro autoradiography studies demonstrate that both [¹⁸F]FETO and [¹¹C]MTO exhibit exquisite specific binding to CYP11B1/CYP11B2 enzymes in adrenal cortical tissue. Biodistribution studies in rodents reveal similar patterns of rapid adrenal accumulation for both tracers, confirming target engagement [4] [7]. However, notable differences exist in clearance kinetics and non-target organ uptake:
Table 3: Comparative Analysis of [¹⁸F]FETO and [¹¹C]MTO
| Property | [¹⁸F]FETO | [¹¹C]MTO | Clinical Implication |
|---|---|---|---|
| Half-life | 109.8 minutes | 20.4 minutes | Enables distribution from central production facility |
| Synthesis RCY | 32% (boronic ester route) | 20-40% (decay-corrected) | Comparable production efficiency |
| Adrenal Uptake | High and rapid | High and rapid | Comparable target visualization |
| Liver Uptake | Moderate (~34% of adrenals) | Low | Potential for higher background in upper abdomen |
| Metabolic Stability | Moderate (in vivo hydrolysis) | Moderate | Requires early imaging timepoints |
| Clinical Accessibility | High (centralized production) | Limited (on-site cyclotron) | Broader clinical implementation |
Diagnostic Utility: Both radiotracers provide high-contrast PET images of adrenal masses by targeting mitochondrial cytochrome P-450 enzymes (CYP11B1 and CYP11B2) expressed in adrenocortical tissue. This enables differentiation between cortical adenomas/carcinomas (which retain enzyme expression) and non-cortical lesions like pheochromocytomas or metastases (which lack expression). The longer half-life of [¹⁸F]FETO offers practical advantages for imaging protocols, allowing more flexible scan scheduling and potentially facilitating delayed imaging (e.g., to assess washout kinetics) when clinically indicated. However, the slightly higher liver uptake of [¹⁸F]FETO compared to [¹¹C]MTO may marginally reduce contrast for right adrenal lesions in immediate post-injection images [4] [7].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: